2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate
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Overview
Description
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is a complex organic compound with the molecular formula C18H19N5O8S. This compound is characterized by the presence of a thienyl group, an azo linkage, and multiple nitro groups, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 3,5-dinitro-2-thiopheneamine, followed by coupling with 3-methylphenylamine to form the azo compound.
Imine Formation: The azo compound is then reacted with 2,2’-iminobisethanol under acidic conditions to form the imine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The nitro and azo groups play a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-4-methylphenyl)imino)bisethyl diacetate
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-2-methylphenyl)imino)bisethyl diacetate
Uniqueness
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the 3-methyl group provides distinct steric and electronic effects compared to its analogs .
Properties
CAS No. |
68110-29-2 |
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Molecular Formula |
C19H21N5O8S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C19H21N5O8S/c1-12-10-15(22(6-8-31-13(2)25)7-9-32-14(3)26)4-5-16(12)20-21-19-17(23(27)28)11-18(33-19)24(29)30/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
MSZSVSAHVAQWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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